Myristic acid-d2

Description

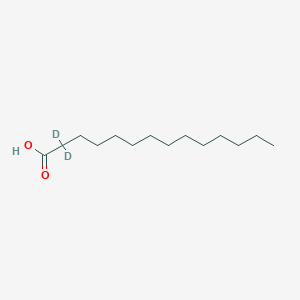

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Myristic Acid-d2 for Researchers

For Immediate Release

Myristic Acid-d2: A Comprehensive Technical Overview of its Structure, Synthesis, and Application in Advanced Research

This technical guide provides an in-depth exploration of this compound, a deuterated analog of myristic acid, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, structure, synthesis, and key applications, with a focus on its role as an internal standard in quantitative analytical methods.

Core Concepts: Understanding this compound

This compound, systematically named tetradecanoic-2,2-d2 acid, is a stable isotope-labeled version of myristic acid, a common 14-carbon saturated fatty acid.[1] In this molecule, the two hydrogen atoms on the carbon atom adjacent to the carboxyl group (the alpha-carbon) are replaced with deuterium atoms. This isotopic substitution makes it an invaluable tool in mass spectrometry-based analytical techniques.[1]

Chemical Structure and Properties

The key features of this compound are summarized in the table below.

| Property | Value |

| Systematic Name | tetradecanoic-2,2-d2 acid |

| Synonyms | FA 14:0-d2, 2,2-dideuterio-tetradecanoic acid |

| CAS Number | 30719-21-2 |

| Molecular Formula | C₁₄H₂₆D₂O₂ |

| Molecular Weight | 230.4 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥99% deuterated forms (d₁-d₂) |

Data sourced from commercial suppliers and chemical databases.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A general workflow for such a synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Quantification of Myristic Acid using this compound as an Internal Standard by GC-MS

This compound is primarily used as an internal standard for the accurate quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The following protocol details a typical workflow for GC-MS analysis.

Materials and Reagents

-

This compound (internal standard)

-

Myristic acid (analytical standard)

-

Biological sample (e.g., plasma, cell lysate, tissue homogenate)

-

Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Boron trifluoride in methanol (BF₃-methanol)

-

Glassware: Screw-cap test tubes, pipettes, vials for GC-MS

Experimental Workflow

Caption: Workflow for fatty acid quantification using a deuterated internal standard.

Detailed Methodology

-

Sample Preparation and Internal Standard Spiking:

-

To a precisely measured amount of the biological sample (e.g., 100 µL of plasma or a specific number of cells), add a known quantity of this compound solution in a suitable solvent (e.g., ethanol).

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. A common approach is to add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly, and then add water to induce phase separation.

-

The lower organic layer containing the lipids is carefully collected.

-

-

Derivatization for GC-MS:

-

The extracted lipids are dried under a stream of nitrogen.

-

To make the fatty acids volatile for GC analysis, they are converted to their methyl esters (Fatty Acid Methyl Esters - FAMEs) or trimethylsilyl (TMS) esters.

-

For FAMEs: Add BF₃-methanol and heat at 100°C for 30 minutes.

-

For TMS esters: Add a silylating agent like BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

-

-

-

GC-MS Analysis:

-

The derivatized sample is reconstituted in a non-polar solvent like hexane and injected into the GC-MS system.

-

The GC separates the different fatty acid esters based on their volatility and interaction with the column stationary phase.

-

The mass spectrometer detects the eluting compounds, and specific ions for myristic acid and this compound are monitored.

-

-

Quantification:

-

The concentration of myristic acid in the original sample is determined by comparing the peak area of the analyte (myristic acid derivative) to the peak area of the internal standard (this compound derivative).

-

A calibration curve is typically generated using known concentrations of myristic acid standard and a fixed concentration of this compound.

-

Quantitative Data Presentation

The use of this compound as an internal standard allows for the precise quantification of myristic acid in various biological matrices. The following table is a representative example of how quantitative data from such an experiment would be presented.

| Sample ID | Matrix | Myristic Acid Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Control 1 | Plasma | 1,250,000 | 1,500,000 | 0.833 | 10.5 |

| Control 2 | Plasma | 1,320,000 | 1,480,000 | 0.892 | 11.2 |

| Treated 1 | Plasma | 2,100,000 | 1,520,000 | 1.382 | 17.3 |

| Treated 2 | Plasma | 2,250,000 | 1,490,000 | 1.510 | 18.9 |

This is example data for illustrative purposes.

Applications in Research and Drug Development

The primary application of this compound is in quantitative lipidomics. Its use as an internal standard corrects for variability in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and reproducible data.

Beyond its role as an internal standard, deuterated fatty acids like this compound can be used as tracers in metabolic studies to follow the fate of myristic acid through various biochemical pathways. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic fluxes and investigate the effects of drugs or disease states on lipid metabolism.

Conclusion

This compound is a critical tool for researchers in lipidomics and related fields. Its well-defined chemical structure and properties, combined with its utility as an internal standard and metabolic tracer, enable precise and reliable quantification and metabolic pathway analysis. The experimental protocols outlined in this guide provide a framework for the effective use of this compound in a research setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated myristic acid. It includes detailed experimental protocols and visual representations of key biological pathways and analytical workflows. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or interested in the applications of deuterated myristic acid.

Physicochemical Properties

Deuteration, the substitution of hydrogen atoms with deuterium, can subtly alter the physicochemical properties of a molecule. These alterations are of significant interest in various scientific applications, including metabolic tracing, kinetic isotope effect studies, and as internal standards in mass spectrometry. Below is a comparative summary of the key physical and chemical properties of myristic acid and its deuterated analogue, myristic acid-d27.

Table 1: General Properties of Myristic Acid and Deuterated Myristic Acid

| Property | Myristic Acid | Myristic Acid-d27 | References |

| Synonyms | Tetradecanoic acid, C14:0 | Tetradecanoic-d27 acid, C14:0-d27 | [1][2] |

| Molecular Formula | C₁₄H₂₈O₂ | C₁₄HD₂₇O₂ | [2][3] |

| Molecular Weight | 228.37 g/mol | 255.5 g/mol | [2][3] |

| CAS Number | 544-63-8 | 60658-41-5 | [1][3] |

Table 2: Physical Properties of Myristic Acid and Deuterated Myristic Acid

| Property | Myristic Acid | Myristic Acid-d27 | References |

| Appearance | White crystalline solid | Solid | [1][3] |

| Melting Point | 52-54 °C | 52-54 °C | [4][5] |

| Boiling Point | 250 °C at 100 mmHg | 250 °C at 100 mmHg | [1][5] |

| Solubility | |||

| in Ethanol | ~15 mg/mL | ~15 mg/mL | [3][6] |

| in DMSO | ~12 mg/mL | ~12 mg/mL | [3][6] |

| in Dimethyl Formamide (DMF) | ~15 mg/mL | ~15 mg/mL | [3][6] |

Experimental Protocols

Synthesis of Deuterated Myristic Acid

A common method for the synthesis of perdeuterated fatty acids involves H/D exchange catalyzed by a metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

Protocol: Perdeuteration of Myristic Acid [7]

-

Reaction Setup: In a high-pressure reactor (e.g., a Parr reactor), combine myristic acid with D₂O and a platinum-on-carbon (Pt/C) catalyst.

-

H/D Exchange: Heat the mixture under high temperature and pressure to facilitate the exchange of hydrogen atoms with deuterium. The specific temperature and pressure conditions may need optimization depending on the scale and desired level of deuteration.

-

Reaction Repetition: To achieve a high degree of deuteration (e.g., >98%), the reaction may need to be repeated two to three times. After each cycle, the D₂O and catalyst should be replaced.

-

Purification: Following the final H/D exchange reaction, the deuterated myristic acid is isolated and purified. This can be achieved through standard techniques such as extraction and recrystallization.

-

Analysis: The final product should be analyzed to confirm its identity and isotopic enrichment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are suitable for this purpose.

Analysis of Deuterated Myristic Acid

Deuterated myristic acid is frequently used as an internal standard for the quantification of myristic acid in biological samples by mass spectrometry.

Protocol: Quantification of Myristic Acid using Deuterated Internal Standard by GC-MS [8][9][10]

-

Sample Preparation:

-

To a known amount of the biological sample (e.g., plasma, tissue homogenate), add a known amount of myristic acid-d27 solution as an internal standard.

-

Perform a lipid extraction using a suitable solvent system, such as a chloroform:methanol mixture.

-

-

Derivatization:

-

The extracted lipids are then derivatized to increase their volatility for GC analysis. A common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF₃) in methanol.

-

Alternatively, for negative ion chemical ionization GC-MS, derivatization to pentafluorobenzyl (PFB) esters can be performed using PFB bromide.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

The GC separates the different fatty acid derivatives based on their retention times.

-

The mass spectrometer detects and quantifies the analyte (myristic acid derivative) and the internal standard (deuterated myristic acid derivative) based on their specific mass-to-charge ratios.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of non-deuterated myristic acid standards and a constant concentration of the deuterated internal standard.

-

The concentration of myristic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Significance and Signaling Pathways

Myristic acid plays a crucial role in various cellular processes, primarily through its covalent attachment to proteins in a process known as N-myristoylation. This lipid modification is critical for protein localization, stability, and function in numerous signaling pathways.

Protein N-Myristoylation

N-myristoylation is the attachment of myristate to the N-terminal glycine residue of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[11][12] This modification is vital for targeting proteins to cellular membranes and for mediating protein-protein interactions.[13]

Figure 1. The general workflow of protein N-myristoylation and its role in signaling.

Role in Cancer Signaling: The c-Src Kinase Example

A prominent example of the importance of myristoylation in signaling is the proto-oncogene tyrosine-protein kinase, c-Src. Myristoylation is essential for the localization of c-Src to the plasma membrane, a prerequisite for its function in phosphorylating downstream targets and regulating cell proliferation.[14] Aberrant myristoylation of c-Src can lead to its mislocalization and contribute to oncogenic transformation.[14][15]

Figure 2. The role of myristoylation in c-Src localization and activation.

Involvement in G-Protein Signaling

Myristoylation is also integral to signal transduction via G-proteins. The α-subunit of some G-proteins is myristoylated, which, in conjunction with palmitoylation, tethers the G-protein to the inner surface of the plasma membrane.[14] This localization is crucial for the G-protein to interact with its corresponding G-protein coupled receptor (GPCR) and effectively transduce signals.[16]

Figure 3. The role of myristoylation in G-protein signaling.

References

- 1. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Myristic acid - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. acs.org [acs.org]

- 5. ミリスチン-d27酸 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Documents download module [ec.europa.eu]

- 8. benchchem.com [benchchem.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Myristoylation - Wikipedia [en.wikipedia.org]

- 15. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural abundance and sources of myristic acid

An In-depth Technical Guide to the Natural Abundance and Sources of Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital intermediate in various metabolic pathways and a key component of numerous natural lipids. Its prevalence in both plant and animal kingdoms makes it a subject of significant interest in nutritional science, oleochemistry, and drug development, particularly due to its role in protein myristoylation and its impact on plasma cholesterol levels. This guide provides a comprehensive overview of the natural abundance of myristic acid, detailing its primary sources with quantitative data. It further outlines the de novo biosynthetic pathway and presents standardized experimental protocols for its extraction and quantification from biological matrices.

Natural Abundance of Myristic Acid

Myristic acid, formally known as tetradecanoic acid, is found as a glycerol ester in a wide array of natural fats and oils.[1] Its concentration varies significantly across different species and tissues. The most prominent sources are certain tropical plant oils and the milk fat of ruminant animals.

Plant Sources

The plant kingdom, particularly the seeds of specific tropical species, offers the most concentrated natural sources of myristic acid. Nutmeg butter is exceptionally rich, with myristic acid constituting up to 75% of its total fatty acid content.[2][3] Coconut oil and palm kernel oil are also significant sources, containing substantial amounts of this medium-chain saturated fatty acid.[3][4][5][6][7]

Table 1: Myristic Acid Content in Major Plant-Based Oils and Fats

| Source | Scientific Name | Myristic Acid (% of Total Fatty Acids) |

| Nutmeg Butter | Myristica fragrans | 60 - 75%[2][3] |

| Coconut Oil | Cocos nucifera | 16 - 21%[4] |

| Palm Kernel Oil | Elaeis guineensis | 14 - 18%[6] |

| Pumpkin Seed Oil | Cucurbita pepo | ~0.11%[8] |

Animal Sources

In the animal kingdom, myristic acid is a common, albeit minor, component of many depot fats.[3] Its concentration is most notable in the milk fat of ruminants, such as cows, where it can comprise 8-14% of the total fatty acids.[3][9] Butterfat is consequently a rich dietary source of myristic acid.[1][3] It is also present in smaller quantities in tallow (beef fat).[10]

Table 2: Myristic Acid Content in Major Animal-Based Fats

| Source | Description | Myristic Acid (% of Total Fatty Acids) |

| Bovine Milk Fat | Fat from cow's milk | 8 - 14%[3][9] |

| Butter | Dairy product from milk/cream | ~8.3 g per 100 g[1] |

| Human Breast Milk | 8.6%[3] | |

| Tallow | Rendered beef or mutton fat | ~3%[10] |

Biosynthesis of Myristic Acid

Myristic acid is synthesized via the de novo fatty acid synthesis pathway, a highly conserved anabolic process. The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. The fatty acid synthase (FAS) complex then catalyzes a series of condensation, reduction, and dehydration reactions, adding two-carbon units from malonyl-CoA to the growing acyl chain, which is attached to an Acyl Carrier Protein (ACP). The synthesis typically terminates at palmitic acid (C16:0), but the thioesterase component of the FAS can act prematurely on the C14:0-ACP intermediate to release free myristic acid.

Experimental Protocols

The accurate isolation and quantification of myristic acid from biological samples are critical for research. The following sections detail standardized laboratory procedures.

Protocol for Total Lipid Extraction

This protocol is based on the well-established Bligh-Dyer method for extracting total lipids from a wet biological sample (e.g., homogenized tissue, microbial culture).

Materials:

-

Homogenized biological sample

-

Chloroform (CHCl₃), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Handheld homogenizer or vortex mixer

-

Centrifuge

-

Glass Pasteur pipette or syringe

-

Rotary evaporator or nitrogen stream evaporator

Methodology:

-

Sample Preparation: Weigh approximately 1 gram of the wet, homogenized sample into a glass centrifuge tube.

-

Solvent Addition (Monophasic): To the sample, add 1 mL of methanol and 2 mL of chloroform. For every 1 mL of sample volume, use a total solvent volume of 3.75 mL in a ratio of 1:2:0.8 (MeOH:CHCl₃:H₂O).

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes, creating a single-phase solution.

-

Phase Separation: Add an additional 1 mL of chloroform and 1 mL of deionized water to the monophasic solution. Vortex again for 30 seconds. The mixture will become cloudy as it separates into two phases.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to achieve a clear separation of the layers.

-

Lipid Layer Collection: Three layers will be visible: an upper aqueous methanol-water layer, a middle layer of precipitated protein, and a lower organic chloroform layer containing the lipids. Carefully aspirate the lower chloroform layer using a glass pipette or syringe and transfer it to a clean, pre-weighed glass vial.

-

Solvent Evaporation: Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Lipid Quantification: Once the solvent is fully evaporated, weigh the vial to determine the total lipid yield by mass. Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

Protocol for Myristic Acid Quantification via GC-MS

This protocol describes the conversion of fatty acids in the extracted lipid sample to Fatty Acid Methyl Esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried total lipid extract

-

Internal standard (e.g., Heptadecanoic acid, C17:0)

-

Methanolic HCl (3N) or BF₃-Methanol (14%)

-

Hexane, GC grade

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC vials with inserts

-

Gas chromatograph with a mass spectrometer detector (GC-MS) and an appropriate capillary column (e.g., DB-23, SP-2560).

Methodology:

-

Internal Standard Addition: Dissolve a known mass of the dried lipid extract in a known volume of chloroform/methanol. Add a precise amount of an internal standard (e.g., C17:0) that is not naturally present in the sample.

-

Transesterification: Transfer the lipid solution to a screw-cap tube. Evaporate the solvent. Add 2 mL of 3N methanolic HCl or 14% BF₃-Methanol.

-

Incubation: Seal the tube tightly and heat at 100°C for 1 hour in a heating block or water bath to convert fatty acids to their methyl esters.

-

FAMEs Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 500 x g for 5 minutes to separate the phases. The FAMEs will be in the upper hexane layer.

-

Collection and Drying: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Preparation for GC-MS: Transfer the dried hexane solution containing the FAMEs to a GC vial.

-

GC-MS Analysis: Inject 1 µL of the sample into the GC-MS. The separation of FAMEs is achieved on the capillary column using a temperature gradient. The mass spectrometer identifies individual FAMEs based on their unique fragmentation patterns and retention times.

-

Quantification: The concentration of myristic acid is calculated by comparing the peak area of its methyl ester to the peak area of the internal standard, using a pre-established calibration curve.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. Nutmeg butter | essential oil | Britannica [britannica.com]

- 3. Myristic acid - Wikipedia [en.wikipedia.org]

- 4. lipid.org [lipid.org]

- 5. The C14 Premium: Myristic Acid in Palm Kernel Oil [oleochemicalsasia.com]

- 6. Fatty acids, palm kernel-oil | 101403-98-9 | Benchchem [benchchem.com]

- 7. Effect of Dietary Palm Kernel Oil on the Quality, Fatty Acid Profile, and Sensorial Attributes of Young Bull Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tallow - Wikipedia [en.wikipedia.org]

Introduction to stable isotope labeling in lipid research

An In-Depth Technical Guide to Stable Isotope Labeling in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids, has emerged as a critical field for understanding cellular processes and the pathophysiology of various diseases, including metabolic syndrome, cardiovascular disease, neurodegenerative disorders, and cancer.[1] While traditional lipidomics provides a static snapshot of lipid levels, stable isotope labeling offers a dynamic view, allowing researchers to trace the metabolic fate of lipids and quantify their synthesis, transport, and degradation.[1][2][3] This guide provides an in-depth overview of the principles, methodologies, and applications of stable isotope labeling in lipid research, tailored for professionals in academic and industrial research settings.

Stable isotope labeling is a powerful technique where an element in a molecule of interest is replaced by its heavy, non-radioactive isotope, such as carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N).[1] These labeled compounds, or tracers, are biochemically indistinguishable from their unlabeled counterparts and can be introduced into biological systems to track metabolic pathways.[1] By using state-of-the-art analytical techniques like mass spectrometry, the incorporation of these stable isotopes into various lipid species can be precisely measured, providing quantitative data on lipid dynamics.[1][2][3]

Core Principles of Stable Isotope Labeling in Lipidomics

The fundamental principle of stable isotope labeling is to introduce a labeled precursor into a biological system and monitor its incorporation into downstream metabolites over time. This allows for the direct measurement of metabolic fluxes, which are the rates of turnover in a metabolic pathway.[1]

Common Stable Isotopes in Lipid Research

The choice of stable isotope tracer is crucial and depends on the specific metabolic pathway under investigation.[1]

| Stable Isotope | Labeled Precursor Examples | Common Applications in Lipid Research |

| Carbon-13 (¹³C) | [U-¹³C]-Glucose, [¹³C₁₆]-Palmitate, [¹³C₂]-Acetate, [¹³C₅]-Glutamine | Tracing de novo fatty acid synthesis, fatty acid oxidation, cholesterol synthesis, and the carbon backbone of lipids.[4][5][6] ¹³C-labeled tracers are often preferred over deuterium to avoid potential kinetic isotope effects and the loss of label during desaturation reactions.[1] |

| Deuterium (²H) | Deuterated water (D₂O), [²H₅]-Glycerol, [²H₇]-Cholesterol, Deuterated fatty acids | Measuring whole-body lipolysis, cholesterol absorption and synthesis, and fatty acid flux.[4][7][8] Deuterated tracers are often more cost-effective than their ¹³C-labeled counterparts.[8] |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Choline, [¹⁵N]-Serine, [¹⁵N]-Ethanolamine | Investigating the metabolism of nitrogen-containing lipids such as phosphatidylcholine, sphingolipids, and phosphatidylethanolamine.[1] |

Key Labeling Strategies

Two primary strategies are employed in stable isotope labeling experiments in lipidomics:

-

Metabolic Labeling (Tracer Analysis): In this approach, a labeled precursor is introduced into the system (in vitro or in vivo), and its incorporation into various lipid species is monitored over time. This allows for the determination of synthesis rates and pathway activities.[1][9]

-

Stable Isotope Dilution (SID): This method is the gold standard for accurate quantification of lipids.[10] A known amount of a stable isotope-labeled version of the target lipid (internal standard) is added to the sample. The ratio of the endogenous (unlabeled) lipid to the labeled internal standard is then measured by mass spectrometry, allowing for precise quantification by correcting for sample loss during preparation and variations in instrument response.[10][11]

Experimental Design and Methodologies

A well-designed stable isotope labeling experiment is critical for obtaining meaningful and reproducible results. Key considerations include the choice of tracer, the labeling duration, and the analytical method.

Experimental Workflow for a Typical Stable Isotope Labeling Experiment

The following diagram illustrates a general workflow for a stable isotope labeling experiment in lipidomics, from experimental setup to data analysis.

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. biorxiv.org [biorxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis and Purification of Myristic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Myristic acid-d2 (tetradecanoic-2,2-d2 acid), an isotopically labeled saturated fatty acid. This document details a robust synthetic protocol, purification methods, quantitative data, and the role of myristic acid in biological signaling pathways. The information is intended to support researchers in utilizing this compound as a tool in metabolic studies, drug development, and as an internal standard for mass spectrometry-based quantification.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from diethyl malonate and 1-bromododecane. The key steps involve a malonic ester synthesis to create the carbon backbone, followed by a deuterium exchange at the alpha-position and subsequent decarboxylation. This method is advantageous due to its high potential for isotopic enrichment and its use of readily available starting materials.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl Dodecylmalonate

This step involves the alkylation of diethyl malonate with 1-bromododecane to form the C14 carbon chain precursor.

-

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

1-bromododecane

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature with stirring.

-

After the addition is complete, add 1-bromododecane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl dodecylmalonate.

-

Step 2: Hydrolysis to Dodecylmalonic Acid

The diester is hydrolyzed to the corresponding dicarboxylic acid.

-

Materials:

-

Crude diethyl dodecylmalonate

-

Potassium hydroxide (KOH)

-

Ethanol/water mixture

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude diethyl dodecylmalonate in an ethanol/water mixture containing potassium hydroxide.

-

Heat the mixture to reflux for several hours to ensure complete saponification.

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to a low pH, which will precipitate the dodecylmalonic acid.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the solid to obtain dodecylmalonic acid.

-

Step 3: Deuteration and Decarboxylation to this compound

This final step introduces the deuterium atoms at the alpha-position and removes one of the carboxyl groups. This procedure is adapted from a general method for the synthesis of α-deuterated carboxylic acids.[1]

-

Materials:

-

Dodecylmalonic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

-

Procedure:

-

Place the dodecylmalonic acid in a reaction vessel equipped with a reflux condenser.

-

Add deuterium oxide to the vessel.

-

Heat the mixture to reflux. The hydrogen atoms at the alpha-position of the malonic acid are acidic and will exchange with the deuterium from D₂O. The heat also promotes decarboxylation.

-

Continue refluxing until the evolution of CO₂ ceases, indicating the completion of the decarboxylation.

-

Cool the reaction mixture, which should result in the solidification of this compound.

-

Collect the solid product by vacuum filtration and dry thoroughly.

-

Quantitative Data: Synthesis

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for malonic ester syntheses and reported yields for similar α-deuteration reactions.[1]

| Parameter | Value | Notes |

| Overall Yield | 75-85% | Based on 1-bromododecane as the limiting reagent. |

| Isotopic Purity | ≥98% | Primarily the d2 species, with minor amounts of d1. |

| Chemical Purity | >95% | Before purification. |

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, byproducts, and to achieve high chemical purity. Recrystallization is an effective method for purifying fatty acids.

Experimental Protocol: Recrystallization

-

Materials:

-

Crude this compound

-

Acetone (reagent grade)

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

-

Dry the purified this compound crystals under vacuum to a constant weight.

-

Quantitative Data: Purification

| Parameter | Value | Notes |

| Recovery Yield | 80-90% | From the recrystallization step. |

| Final Chemical Purity | ≥99% | As determined by GC-MS or NMR. |

| Final Isotopic Purity | ≥98% | Maintained through the purification process. |

Signaling Pathways and Experimental Workflows

Myristic acid plays a crucial role in various cellular signaling pathways, primarily through its covalent attachment to proteins in a process called N-myristoylation. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT). This compound can be used as a tracer to study the dynamics of myristoylation and the fate of myristoylated proteins.

N-Myristoylation Signaling Pathway

The following diagram illustrates the general mechanism of protein N-myristoylation.

Caption: The N-myristoylation pathway.

Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Workflow for this compound synthesis.

References

A Technical Guide to High-Purity Myristic Acid-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated myristic acid (Myristic acid-d2), a critical tool for a range of applications in biomedical research and drug development. This document outlines commercial suppliers, technical specifications, and detailed experimental protocols for its use as an internal standard in mass spectrometry-based analyses. Furthermore, it visualizes the key biological pathway in which myristic acid is involved.

Commercial Suppliers of High-Purity this compound

For researchers seeking high-purity this compound, several reputable commercial suppliers are available. The choice of supplier may depend on the specific level of deuterium enrichment required, the desired quantity, and the availability of supporting documentation such as Certificates of Analysis. The following table summarizes key information from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity Specification | Available Forms |

| Cayman Chemical | This compound | 30719-21-2 | ≥99% deuterated forms (d1-d2)[1][2] | Crystalline solid[2] |

| Cambridge Isotope Laboratories, Inc. | Myristic acid (D27, 98%) | 60658-41-5 | Chemical Purity 98%[3] | Neat |

| FB Reagents | Myristic Acid-d27 | 60658-41-5 | Deuterium enrichment: 98% (>99% D available on request)[4] | 5 mg - 1 g packages |

| MedChemExpress | This compound | 30719-21-2 | Data available in Certificate of Analysis[5] | 1 mg and larger quantities |

| Santa Cruz Biotechnology | Myristic-d27 acid | 60658-41-5 | Isotopic purity: 98%[6] | Not specified |

The Role of Myristic Acid in N-Myristoylation

Myristic acid is a 14-carbon saturated fatty acid that plays a crucial role in the post-translational modification of proteins through a process known as N-myristoylation.[1][2] This modification involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a protein.[1][4][7] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[4][7] N-myristoylation is critical for protein-membrane interactions, subcellular trafficking, and signal transduction.[5][7]

Experimental Protocol: Quantification of Myristic Acid Using this compound as an Internal Standard by GC-MS

The primary application of this compound is as an internal standard for the accurate quantification of unlabeled myristic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The following protocol provides a general workflow for the analysis of fatty acids in biological matrices.

Sample Preparation and Extraction

Proper sample preparation is crucial to ensure accurate quantification and to minimize the loss of the internal standard.

-

For Cellular Samples:

-

Harvest cells (typically 0.5 to 2 million cells) and wash with phosphate-buffered saline (PBS).

-

Lyse the cells by adding two volumes of methanol.

-

Add a known amount of this compound internal standard to the lysate.

-

Acidify the mixture to a final concentration of 25 mM HCl.

-

-

For Plasma Samples:

-

To 200 µL of plasma, add 300 µL of dPBS.

-

Add a known amount of this compound internal standard.

-

Add one volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

-

Extraction:

-

Add two volumes of iso-octane to the acidified mixture.

-

Vortex thoroughly and centrifuge at 3000 x g for 1 minute to separate the layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction step with another volume of iso-octane and pool the organic layers.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a speedvac.

-

Derivatization

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. A common method is the formation of pentafluorobenzyl (PFB) esters.

-

To the dried extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the derivatized sample under vacuum.

-

Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters. Specific conditions may need to be optimized for the instrument and column used.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 15°C/min to 180°C.

-

Ramp 2: 5°C/min to 250°C, hold for 3 minutes.

-

Ramp 3: 20°C/min to 320°C, hold for 12 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFB derivatives due to its high sensitivity.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions for myristic acid and this compound derivatives.

-

Data Analysis and Quantification

-

Generate a standard curve by preparing samples with a fixed amount of this compound and varying known concentrations of unlabeled myristic acid.

-

Process the standard curve samples through the same extraction and derivatization procedure as the unknown samples.

-

Measure the peak area ratios of the analyte (unlabeled myristic acid) to the internal standard (this compound) for both the standards and the unknown samples.

-

Plot the peak area ratio against the concentration of the unlabeled myristic acid standards to generate a calibration curve.

-

Determine the concentration of myristic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Concluding Remarks

High-purity this compound is an indispensable tool for researchers in various fields, enabling precise and accurate quantification of myristic acid in complex biological samples. The selection of a suitable commercial supplier and the adherence to robust experimental protocols are paramount for obtaining reliable and reproducible results. The methodologies and information presented in this guide are intended to provide a solid foundation for the successful application of this compound in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 5. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myristoylation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Myristic Acid-d2 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deuterated myristic acid (myristic acid-d2) in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopic labeling in their studies. The guide includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Myristic Acid and Its Deuterated Analogs

Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in various biological processes, most notably in protein N-myristoylation. This post-translational modification involves the covalent attachment of a myristoyl group to the N-terminal glycine of many signaling proteins, influencing their subcellular localization and function. Deuterated forms of myristic acid, such as this compound, are invaluable tools in metabolic studies, protein biochemistry, and drug discovery, serving as internal standards for quantification by mass spectrometry or as tracers to follow metabolic pathways. Understanding the solubility of these deuterated analogs in common organic solvents is paramount for accurate sample preparation, formulation, and in vitro/in vivo experimental design.

Quantitative Solubility Data

The solubility of myristic acid and its deuterated forms is influenced by the polarity of the solvent, temperature, and the crystalline form of the fatty acid. The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart in a variety of common organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | Amide | 15 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 10 | Not Specified |

| Ethanol | Alcohol | 15 | Not Specified |

Note: Specific quantitative solubility data for this compound in a wider range of organic solvents is limited in publicly available literature. The solubility is expected to be very similar to that of unlabeled myristic acid.

Table 2: Quantitative Solubility of Myristic Acid (Non-deuterated)

| Solvent | Chemical Class | Solubility ( g/100g of solvent) | Temperature (°C) |

| Acetone | Ketone | 15.9 | 20 |

| Benzene | Aromatic Hydrocarbon | 29.2 | 20 |

| Chloroform | Halogenated Hydrocarbon | Soluble | Not Specified |

| Diethyl Ether | Ether | Soluble | Not Specified |

| Ethanol | Alcohol | ~15 mg/mL | Not Specified |

| Methanol | Alcohol | Soluble | Not Specified |

| Toluene | Aromatic Hydrocarbon | 15.75 | 25 |

| o-Xylene | Aromatic Hydrocarbon | Soluble | Not Specified |

| Chlorobenzene | Halogenated Hydrocarbon | Soluble | Not Specified |

| Nitrobenzene | Nitro Compound | Soluble | Not Specified |

| 1,4-Dioxane | Ether | Soluble | Not Specified |

| Furfural | Aldehyde | Soluble | Not Specified |

| 1,2-Dichloroethane | Halogenated Hydrocarbon | Soluble | Not Specified |

| Nitromethane | Nitro Compound | Soluble | Not Specified |

Note: "Soluble" indicates that while quantitative data is not specified in the cited sources, the substance is known to be soluble in that solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for experimental reproducibility. The following are detailed methodologies for key experiments related to fatty acid solubility.

Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with shaking capabilities

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible. b. Tightly seal the vials to prevent solvent evaporation. c. Place the vials on an orbital shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: a. After incubation, allow the vials to stand undisturbed to let the excess solid settle. b. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument. c. Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: a. The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/100g of solvent.

Qualitative Solubility Test

This simple test provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A range of organic solvents

-

Test tubes

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a test tube.

-

Add a small volume of the test solvent (e.g., 1 mL).

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is sparingly soluble. If the solid does not appear to dissolve at all, it is considered insoluble.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to myristic acid's biological role and the experimental determination of its solubility.

Caption: N-Myristoylation Signaling Pathway.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides essential information on the solubility of this compound in common organic solvents, offering valuable data and protocols for researchers in the life sciences. The provided solubility tables, detailed experimental methodologies, and clear visual diagrams of the N-myristoylation pathway and experimental workflows are designed to support the effective design and execution of experiments involving deuterated myristic acid. As the use of stable isotope-labeled compounds continues to grow in scientific research, a thorough understanding of their fundamental physical properties, such as solubility, remains a critical factor for success.

Safety and Handling Guidelines for Deuterated Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium, are increasingly utilized in pharmaceutical research and development. This strategic substitution can significantly alter a molecule's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and increased efficacy. This guide provides a comprehensive overview of the safety and handling guidelines for deuterated compounds, intended for professionals in research, discovery, and drug development. It covers the fundamental principles of the deuterium kinetic isotope effect, practical handling and storage procedures, safety considerations, and experimental protocols for evaluating deuterated drug candidates.

The Deuterium Kinetic Isotope Effect (KIE): A Cornerstone of Deuterated Drug Design

The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond is the fundamental principle behind the advantages of many deuterated compounds. The C-D bond has a lower vibrational frequency and a higher bond dissociation energy, making it more difficult to break in enzyme-catalyzed reactions.[1][2] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can slow down the rate of metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, which often involve the cleavage of C-H bonds as a rate-limiting step.[3][4]

The potential benefits of this reduced metabolic rate include:

-

Increased drug exposure (AUC) and maximum concentration (Cmax): A slower metabolism can lead to higher and more sustained plasma concentrations of the active drug.

-

Longer half-life (t½): This may allow for less frequent dosing, improving patient compliance.

-

Reduced formation of toxic metabolites: By slowing down a metabolic pathway that produces harmful byproducts, deuteration can improve a drug's safety profile.[5][6]

-

Metabolic switching: Deuteration at one metabolic site can redirect metabolism towards alternative pathways, which may be more favorable.[3]

It is important to note that the magnitude of the KIE is not always predictable and can be influenced by various factors, including the specific enzyme and substrate involved.[7]

General Safety and Handling of Deuterated Compounds

Deuterated compounds are generally considered non-radioactive and safe for laboratory and research use.[8] Toxicity associated with deuterium is only observed at very high levels of deuterium enrichment in the body, far exceeding what is typically encountered in research or therapeutic applications.[2] However, as with any chemical, proper handling and safety precautions are essential.

2.1. General Laboratory Practice

Standard laboratory safety protocols should always be followed when handling deuterated compounds. This includes:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Consulting the Safety Data Sheet (SDS) for specific hazard information for each compound.

2.2. Handling and Storage of Deuterated Solvents

Many deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] Water contamination can interfere with NMR experiments and other sensitive analyses. To minimize water contamination:

-

Handle deuterated solvents under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

-

Use dry glassware and syringes.

-

Store solvents in tightly sealed containers, often with a septum.

-

Consider using single-use ampules for highly sensitive applications.[10]

2.3. Storage of Deuterated Compounds

Proper storage is crucial to maintain the integrity and purity of deuterated compounds. General storage guidelines include:

-

Storing compounds in a cool, dry, and dark place.

-

Protecting light-sensitive compounds from light.

-

Storing hygroscopic compounds in a desiccator.

Data Presentation: Pharmacokinetic and Toxicological Data

The following tables summarize comparative data for several deuterated compounds and their non-deuterated analogs, illustrating the impact of deuteration on their pharmacokinetic and toxicological profiles.

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug (Deuterated Analog) | Non-Deuterated Analog | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Species | Reference(s) |

| d9-Methadone | Methadone | ~4.4-fold increase | No significant difference | ~5.7-fold increase | No significant difference | ~5-fold decrease | Mice | [11] |

| Deutetrabenazine | Tetrabenazine | - | - | Increased | Increased | Reduced | Humans | [12] |

| HC-1119 (Deuterated Enzalutamide) | Enzalutamide | Higher | - | Higher | - | - | Mice, Rats, Dogs | [6] |

| Dosimertinib (Deuterated Osimertinib) | Osimertinib | Increased | - | Increased | Longer | - | - | [6] |

Table 2: Comparative Toxicology Data

| Compound (Deuterated Analog) | Non-Deuterated Analog | LD50 | Species | Reference(s) |

| d9-Methadone | Methadone | 24.8 mg/kg (vs. 11.6 mg/kg) | Mice | [11] |

| 1,2-dibromoethane (d4EDB) | 1,2-dibromoethane (EDB) | Showed greater DNA damage at later time points | Mice | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the properties of deuterated compounds.

4.1. In Vitro Metabolic Stability Assay

This protocol is used to assess the rate at which a compound is metabolized by liver enzymes in a laboratory setting.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog using liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of the test compounds (e.g., 1 mM in DMSO).

-

Prepare a working solution of the test compounds in the incubation buffer.

-

Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

4.2. In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to evaluate how a deuterated compound is absorbed, distributed, metabolized, and excreted in a living organism.

Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration to rats.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Sprague-Dawley rats

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

LC-MS/MS for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of the test compound to each rat.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein or other appropriate method.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug.

Data Analysis:

-

Plot the plasma concentration of the drug versus time.

-

Use pharmacokinetic software to calculate the following parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½: Elimination half-life.

-

-

Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

Mandatory Visualizations

5.1. Signaling Pathway: TYK2 Inhibition by Deucravacitinib

Deucravacitinib is a deuterated, oral, selective inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a key mediator in the signaling pathways of cytokines such as IL-23, IL-12, and Type I interferons, which are involved in the pathogenesis of autoimmune diseases like psoriasis.[1][14][15][16] By selectively inhibiting TYK2, deucravacitinib blocks the downstream signaling cascade that leads to inflammation.

5.2. Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps in performing an in vitro metabolic stability assay to compare a deuterated compound with its non-deuterated analog.

5.3. Logical Relationship: The Concept of Metabolic Switching

Deuteration at a primary site of metabolism can slow down that metabolic pathway, potentially leading to an increase in metabolism at alternative sites. This is known as metabolic switching.

Disposal of Deuterated Compounds

Deuterated compounds and solvents should be disposed of in accordance with local, state, and federal regulations for chemical waste. As they are not radioactive, they do not require special handling as radioactive waste.

General Disposal Guidelines:

-

Segregation: Segregate deuterated waste from non-hazardous waste. It is good practice to collect deuterated solvent waste separately from non-deuterated solvent waste, especially if recycling or recovery is a possibility.[17]

-

Labeling: Clearly label waste containers with the contents, including the fact that they contain deuterated compounds.

-

Containers: Use appropriate, sealed, and leak-proof containers for waste collection.

-

Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They can provide guidance on proper waste classification, labeling, and disposal routes.

In general, the disposal procedures for deuterated organic solvents will be the same as for their non-deuterated counterparts (e.g., flammable, halogenated, or non-halogenated waste streams).[18]

Conclusion

Deuterated compounds offer significant potential in drug development by improving the pharmacokinetic and safety profiles of drug candidates. A thorough understanding of the kinetic isotope effect, coupled with safe handling and storage practices, is essential for researchers in this field. The experimental protocols outlined in this guide provide a framework for the evaluation of deuterated compounds, while the data and visualizations highlight the tangible benefits of this strategic approach. As with all laboratory work, adherence to safety guidelines and proper waste disposal are paramount to ensure the well-being of researchers and the protection of the environment.

References

- 1. omnihealthpractice.com [omnihealthpractice.com]

- 2. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 8. bioscientia.de [bioscientia.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labinsights.nl [labinsights.nl]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biomarker Changes with Selective Tyrosine Kinase 2 Inhibitor, Deucravacitinib, in PsA: Effects on Disease Markers and Tyrosine Kinase 2‒ versus Janus Kinase 1/2/3‒mediated Pathways - ACR Meeting Abstracts [acrabstracts.org]

- 15. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 16. Deucravacitinib, a selective tyrosine kinase 2 inhibitor, for the treatment of moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. esemag.com [esemag.com]

- 18. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]

Methodological & Application

Application Note: Quantitative Analysis of Myristic Acid Utilizing Myristic Acid-d2 as an Internal Standard by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid, is implicated in a variety of cellular processes, including protein N-myristoylation, a critical lipid modification that influences protein localization and signal transduction.[1][2] Accurate quantification of myristic acid in biological samples is crucial for understanding its role in health and disease, and for the development of therapeutics targeting pathways in which it is involved. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of fatty acids.[3] This application note provides a detailed protocol for the quantification of myristic acid in biological samples using Myristic acid-d2 as an internal standard to ensure accuracy and reproducibility. The methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Signaling Pathway of Myristic Acid: N-Myristoylation

Myristic acid is a key substrate in the N-myristoylation pathway, an irreversible post-translational modification where N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein.[1][4] This modification is crucial for membrane targeting and proper function of numerous signaling proteins, including G proteins and kinases.[2][5]

Caption: N-Myristoylation Signaling Pathway.

Experimental Protocol

This protocol details the steps for the extraction, derivatization, and GC-MS analysis of myristic acid from a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

Materials and Reagents

-

Myristic Acid (≥99% purity)

-

This compound (≥99% purity)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Glass test tubes with PTFE-lined screw caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a capillary column (e.g., DB-WAX or similar polar column)

Sample Preparation and Lipid Extraction (Folch Method)

-

To 100 µL of the biological sample in a glass test tube, add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of saturated NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

-

Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C

-

Interface Temperature: 250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Experimental Workflow

Caption: GC-MS Workflow for Myristic Acid Analysis.

Data Presentation

Quantification is achieved by constructing a calibration curve of the peak area ratio of myristic acid methyl ester to this compound methyl ester against the concentration of myristic acid standards. The following table summarizes the key quantitative data for the analysis.

| Analyte | Derivative | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Myristic Acid | Methyl Ester | ~14.5 | 242 | 74, 87 |

| This compound | Methyl Ester | ~14.5 | 244 | 74, 89 |

Note: Retention times are approximate and may vary depending on the specific GC-MS system and column used. The quantifier ion for myristic acid methyl ester is its molecular ion [M]+. For this compound methyl ester, the molecular ion [M]+ is also used for quantification. The qualifier ions are characteristic fragment ions used for confirmation. For saturated fatty acid methyl esters, m/z 74 (McLafferty rearrangement product) and m/z 87 are prominent fragments.[3][6]

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate quantification of myristic acid in biological samples using this compound as an internal standard with GC-MS analysis. The described methodology, from sample preparation to data analysis, offers a robust and reliable approach for researchers in various fields, including metabolic research, drug discovery, and diagnostics. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample processing and instrumental analysis, thereby ensuring high-quality and reproducible data.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

Metabolic Labeling of Cells with Myristic Acid-d2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a wide range of cellular and viral proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions, subcellular localization, and signal transduction. The study of protein myristoylation is crucial for understanding various physiological processes and the pathogenesis of diseases such as cancer and infectious diseases.

Myristic acid-d2 is a stable isotope-labeled version of myristic acid, where two hydrogen atoms are replaced with deuterium. This non-radioactive isotopic labeling allows for the sensitive and quantitative analysis of protein myristoylation dynamics within cells using mass spectrometry-based proteomic approaches. When introduced to cell culture, this compound is metabolically incorporated into proteins, serving as a tracer to distinguish newly synthesized myristoylated proteins from the pre-existing pool. This enables the investigation of myristoylation under different cellular conditions and the identification of substrates for NMT.

These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of cells with this compound for the qualitative and quantitative analysis of protein myristoylation.

Applications

-

Quantitative Proteomics: this compound can be used as a metabolic label in conjunction with mass spectrometry to quantify the turnover and abundance of myristoylated proteins. By comparing the ratio of deuterated to non-deuterated myristoylated peptides, researchers can assess changes in protein myristoylation in response to various stimuli or drug treatments.

-

Identification of NMT Substrates: Metabolic labeling with this compound can aid in the identification of novel substrates for N-myristoyltransferase. Labeled proteins can be enriched and subsequently identified by mass spectrometry.

-

Studying Signaling Pathways: Since many key signaling proteins are myristoylated, this technique can be used to study the dynamics of signaling pathways. For example, the myristoylation of Src family kinases is essential for their membrane localization and function in cell growth and proliferation pathways.

-

Drug Discovery: NMT is a validated drug target for cancer and infectious diseases. This compound labeling can be employed in cellular assays to screen for and characterize the efficacy of NMT inhibitors.

Data Presentation

The following table provides representative quantitative data from a hypothetical experiment where a cancer cell line was treated with an NMT inhibitor or a vehicle control, following metabolic labeling with this compound. The data illustrates the expected changes in the abundance of known myristoylated proteins.

| Protein | Gene | Function | Fold Change (NMT Inhibitor vs. Vehicle) | p-value |

| Proto-oncogene tyrosine-protein kinase Src | SRC | Signal transduction, cell proliferation | -2.5 | <0.01 |

| Guanine nucleotide-binding protein G(i) subunit alpha-1 | GNAI1 | G-protein coupled receptor signaling | -2.1 | <0.01 |

| ADP-ribosylation factor 1 | ARF1 | Vesicular trafficking | -1.8 | <0.05 |

| HIV-1 Gag polyprotein | - | Viral assembly (in infected cells) | -3.0 | <0.01 |

| Calcineurin B-like protein 1 | CBL1 | Calcium signaling | -1.5 | <0.05 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Materials:

-

Adherent cell line of interest (e.g., HeLa, HEK293T, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (solution in a compatible solvent like ethanol or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Trypsin-EDTA

-

Cell scraper

-